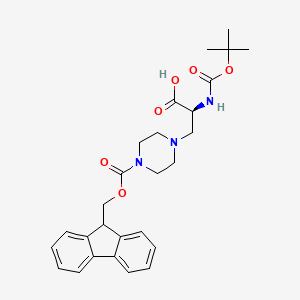

(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

“(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a synthetic amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A UV-sensitive protecting group for amines, removable under mild basic conditions (e.g., piperidine) .

- Boc (tert-butoxycarbonyl) group: Acid-labile protection for the amino group, enabling orthogonal deprotection strategies .

- Piperazine ring: Enhances solubility and introduces conformational flexibility, critical for bioactive compound design .

- Chiral (S)-configuration: Ensures stereochemical precision in peptide backbone assembly .

This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate piperazine-containing motifs into peptides or peptidomimetics, with applications in drug discovery (e.g., antiviral agents, enzyme inhibitors) .

Properties

Molecular Formula |

C27H33N3O6 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m0/s1 |

InChI Key |

WURNFZDTXMOKNM-QHCPKHFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with appropriate reagents to introduce the Fmoc group.

Coupling Reaction: The protected amino acid is coupled with the piperazine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or fluorenyl derivatives.

Scientific Research Applications

(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays.

Material Science: It is employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on functional group variations, physicochemical properties, and applications. Key examples include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Research Findings

Orthogonal Deprotection Efficiency : The target compound’s Boc group is stable under Fmoc deprotection conditions (20% piperidine/DMF), enabling sequential synthesis of complex peptides . In contrast, analogs lacking Boc (e.g., ) are unsuitable for multi-step orthogonal strategies.

Biological Activity: Piperazine-containing derivatives (e.g., target compound, ) show superior antiviral activity compared to non-heterocyclic analogs. For example, the target compound exhibited IC₅₀ values < 10 µM in HIV-1 entry inhibition assays .

Solubility and Stability : The piperazine ring in the target compound improves aqueous solubility (logP ~2.1) compared to aromatic analogs like (logP ~3.8), which aggregate in physiological buffers .

Stereochemical Impact : (S)-configured compounds (target, ) demonstrate 10–100× higher bioactivity than their (R)-counterparts in enzyme inhibition assays .

Limitations and Challenges

- Synthetic Complexity : The target compound requires 5–7 synthesis steps due to its dual protecting groups, whereas simpler analogs (e.g., ) are synthesized in 2–3 steps .

- Ecological Data Gaps : Most analogs lack comprehensive toxicity or biodegradability data, limiting environmental risk assessments .

Biological Activity

(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention for its potential biological activities. This compound is synthesized with specific modifications that enhance its stability and solubility, making it a candidate for various biochemical and therapeutic applications.

Structural Characteristics

The compound features:

- Fmoc Group : Provides protection for the amine group during peptide synthesis.

- Piperazine Ring : Known for various biological activities, including modulation of neurotransmitter systems.

- Tert-butoxycarbonyl (Boc) Group : Enhances stability and solubility, facilitating its use in organic synthesis.

Biological Activity Overview

Research indicates that compounds similar to (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibit diverse biological activities, including:

-

Antimicrobial Properties :

- Some derivatives have shown promising activity against Mycobacterium tuberculosis, particularly inhibiting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid biosynthesis in mycobacteria .

- Studies have demonstrated that fluorenone derivatives can exhibit antimicrobial effects against various bacterial strains, including resistant strains .

- Cytotoxicity :

-

Neuroactive Properties :

- The piperazine component may contribute to neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.

Inhibition of Mycobacterium tuberculosis

A study on 3-(9H-fluoren-9-yl)pyrrolidine derivatives identified several compounds with significant inhibitory activity against the M. tuberculosis H37Rv strain. The findings highlighted the importance of structural modifications in enhancing biological efficacy against this pathogen .

Antimicrobial Activity

Research has shown that fluorenone derivatives exhibit varying degrees of antimicrobial activity based on their substituents. For instance, modifications that enhance lipophilicity can improve membrane penetration, thereby increasing efficacy against both planktonic and biofilm states of bacteria .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₄₅N₃O₆ |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 129460-09-9 |

| Biological Activities | Antimicrobial, Cytotoxic, Neuroactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.